Product packaging for Itraconazole, (S)-(-)-(Cat. No.:CAS No. 154003-20-0)

Itraconazole, (S)-(-)-

Cat. No.: B13580542
CAS No.: 154003-20-0
M. Wt: 705.6 g/mol
InChI Key: VHVPQPYKVGDNFY-ARROIKNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Research Significance of Itraconazole (B105839) as a Triazole Antifungal Agent

Itraconazole was patented in 1978 and received its first medical use approval in the United States in 1992, emerging as a significant second-generation agent in the triazole class of antifungals. wikipedia.org Its development marked a substantial advancement over earlier azoles, offering a broader spectrum of activity, particularly against Aspergillus species, which are notably resistant to other azoles like fluconazole (B54011). wikipedia.orgbeilstein-journals.orgasm.orgcambridge.org The continuing need for effective and systemically active antifungal agents with favorable properties has driven the research and development of new triazoles like itraconazole. beilstein-journals.org

The primary antifungal mechanism of itraconazole, shared with other azole antifungals, is the disruption of the fungal cell membrane. cambridge.orgaocd.org Research has established that itraconazole specifically inhibits the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase. wikipedia.orgdroracle.aipatsnap.com This enzyme is critical for the biosynthesis of ergosterol (B1671047), the primary sterol component in fungal cell membranes that is analogous to cholesterol in mammalian cells. patsnap.com By inhibiting this enzyme, itraconazole blocks the conversion of lanosterol to ergosterol, leading to the accumulation of methylated sterols and a depletion of ergosterol. drugbank.com This disruption results in a compromised cell membrane with altered permeability and function, ultimately inhibiting fungal growth. cambridge.orgdroracle.ai

The itraconazole molecule is structurally complex, possessing three chiral centers. This gives rise to eight possible stereoisomers. nih.gov The clinical formulation is a racemic mixture of four cis-diastereomers (two enantiomeric pairs). wikipedia.orgdrugbank.comgoogle.com Academic research has delved into the stereochemistry of itraconazole, synthesizing and evaluating individual isomers to understand their differential contributions to the drug's biological activities. nih.govresearchgate.net This line of inquiry has revealed that stereochemistry plays a significant role in both the antifungal and the more recently discovered anti-angiogenic properties of the compound. researchgate.net For instance, studies have shown that the cis diastereomers generally exhibit higher antifungal potency than the trans diastereomers. researchgate.net

Overview of Diverse Academic Research Trajectories for Itraconazole

Beyond its established role in treating fungal infections, academic research has repositioned itraconazole as a compound of interest in oncology. Through large-scale drug screening initiatives, itraconazole was identified as possessing potent anti-cancer properties, sparking numerous preclinical and clinical investigations into its efficacy against various malignancies. nih.govecancer.orgnih.gov These research trajectories are primarily focused on two distinct, non-antifungal mechanisms: the inhibition of angiogenesis and the antagonism of the Hedgehog signaling pathway. wikipedia.org

Anti-Angiogenesis Research

A pivotal discovery in itraconazole research was its identification as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. acs.org This process is fundamental for the growth and metastasis of solid tumors. A screen of a library of approved drugs identified itraconazole as an inhibitor of human endothelial cell proliferation. acs.org Subsequent research confirmed that itraconazole blocks angiogenesis both in vitro and in vivo. acs.orgnih.gov

The anti-angiogenic action of itraconazole is mechanistically distinct from its antifungal activity. wikipedia.orgnih.gov While its antifungal effect is mediated through the inhibition of fungal lanosterol 14α-demethylase, its anti-angiogenic properties are not fully explained by the inhibition of the human ortholog of this enzyme. nih.govacs.org Studies suggest that the anti-angiogenic activity is linked to the inhibition of the vascular endothelial growth factor (VEGF) pathway. Itraconazole has been shown to obstruct the phosphorylation of the VEGF Receptor 2 (VEGFR2), a key step in VEGF signaling. wikipedia.orgresearchgate.net Research in models of non-small cell lung cancer (NSCLC) has demonstrated that itraconazole can inhibit endothelial cell proliferation, migration, and tube formation, and reduce tumor growth in primary xenograft models. nih.gov

Hedgehog Signaling Pathway Inhibition

Another major avenue of itraconazole research is its role as an antagonist of the Hedgehog (Hh) signaling pathway. nih.govresearchgate.net The Hh pathway is crucial during embryonic development and is abnormally reactivated in several types of cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and esophagus. nih.goviiarjournals.org A drug screen identified itraconazole as a potent inhibitor of this pathway. nih.gov

The mechanism of Hh pathway inhibition by itraconazole is unique. It appears to act on the essential Hh pathway component Smoothened (SMO), a G protein-coupled receptor. nih.govresearchgate.net However, it binds to SMO at a site distinct from other known antagonists like cyclopamine. nih.govresearchgate.net This inhibition prevents the accumulation of SMO in the primary cilia, a key step for signal transduction. nih.gov This activity has been shown to suppress the growth of Hh-dependent tumors like medulloblastoma in mouse models. nih.gov Clinical studies have also been initiated to explore this targeted activity in patients with cancers such as esophageal and basal cell carcinoma. nih.govclinicaltrials.gov

Research on Stereoisomer-Specific Activity

Recognizing that itraconazole is administered as a complex mixture of stereoisomers, researchers have investigated the specific biological activities of each isomer. nih.gov This work has revealed that the different isomers possess distinct profiles for antifungal, anti-angiogenic, and other activities. researchgate.net

For the first time, all eight stereoisomers were synthesized and evaluated, showing that the anti-angiogenic and antifungal activities could be separated based on stereochemistry, particularly among the trans-isomers, which are not present in the clinical formulation. nih.gov Within the clinically used cis-isomers, studies have also found differences. For example, one investigation reported that the (2S,4R,2'R) and (2S,4R,2'S) isomers were more potent inhibitors of angiogenesis than their respective enantiomers. researchgate.net This research underscores that geometric isomerism (cis vs. trans) and chirality are significant factors in the molecule's diverse biological effects, suggesting that a single stereoisomer could potentially be developed to optimize a specific activity. researchgate.net

Interactive Data Tables

Table 1: Selected Academic Research on the Anti-Cancer Activities of Itraconazole

Cancer TypeStudy ModelKey Research FindingCitation
Non-Small Cell Lung Cancer (NSCLC)In vivo (Primary Xenografts)Demonstrated significant decreases in tumor growth rate as a single agent and enhanced the efficacy of cisplatin. Inhibited tumor-associated angiogenesis. nih.gov
Prostate CancerClinical (Phase II)High-dose itraconazole resulted in a significant prostate-specific antigen (PSA) progression-free survival rate at 24 weeks. nih.gov
Basal Cell CarcinomaIn vivo (Mouse Model) & ClinicalSuppressed tumor growth by inhibiting the Hedgehog pathway. A clinical study observed a decrease in tumor area in treated patients. nih.govnih.gov
MedulloblastomaIn vivo (Mouse Allograft)Suppressed Hedgehog pathway activity and the growth of medulloblastoma. nih.gov
Endometrial CancerIn vitroInhibited tumor cell growth in a dose- and time-dependent manner, suggesting a role for Hedgehog signaling in this cancer type. iiarjournals.org
MelanomaIn vitro & In vivo (Xenograft)Induced autophagy-mediated apoptosis in melanoma cells by inhibiting Hedgehog signaling, leading to reduced tumor growth. frontiersin.org
Cervical CancerIn vitroInhibited intracellular cholesterol trafficking and altered the phospholipid composition of cancer cell membranes. iiarjournals.org
Esophageal CancerClinical TrialA study was designed to demonstrate that itraconazole can inhibit Hedgehog pathway signaling in patients with esophageal cancer. clinicaltrials.gov

Table 2: Differential Biological Activity of Itraconazole Stereoisomers

Isomer(s)ConfigurationActivity InvestigatedKey Research FindingCitation
(2S,4R,2'R) and (2S,4R,2'S)cisAnti-angiogenesisMore potent inhibitors of angiogenesis compared to their respective enantiomers, (2R,4S,2'S) and (2R,4S,2'R). researchgate.net
cis-Isomers vs. trans-Isomerscis/transAntifungalThe cis diastereomers generally exhibit higher antifungal potency than the trans diastereomers. researchgate.net
trans-Isomers (1e, 1f)transAnti-angiogenic & AntifungalShowed distinct activity profiles, suggesting different molecular mechanisms for the two biological effects. nih.gov
(2R,4S) isomercisAntifungalIdentified as an effective agent for treating fungal, yeast, and dermatophyte infections in patent literature. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38Cl2N8O4 B13580542 Itraconazole, (S)-(-)- CAS No. 154003-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154003-20-0

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

IUPAC Name

2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31+,35+/m0/s1

InChI Key

VHVPQPYKVGDNFY-ARROIKNCSA-N

Isomeric SMILES

CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Origin of Product

United States

Stereochemical Characterization and Enantiomeric Investigations of Itraconazole

Structural Chirality and Isomeric Forms of Itraconazole (B105839)

Itraconazole possesses three stereogenic centers, leading to the potential for eight distinct stereoisomers. nih.gov Two of these chiral centers are located in the dioxolane ring, and the third is on the sec-butyl side chain. nih.govedpsciences.org The commercially available formulation of itraconazole is a racemic mixture of four cis-diastereomers. nih.govaacrjournals.orgdrugbank.com This means that the substituents on the dioxolane ring are on the same side. nih.gov The four stereoisomers present in the clinical formulation are (2S,4R,2′R), (2R,4S,2′R), (2S,4R,2′S), and (2R,4S,2′S). aacrjournals.org The "S" and "R" designations refer to the absolute configuration at each chiral center, while the "cis" and "trans" notations describe the relative orientation of the substituents on the dioxolane ring. nih.gov

The eight stereoisomers of itraconazole are comprised of four cis-isomers and four trans-isomers. nih.gov While the commercial product is a mix of the four cis-isomers, research has explored the properties of all eight stereoisomers. nih.gov The cis and trans isomers exhibit different spatial arrangements, which in turn affects their biological activity. researchgate.net

Analytical Methodologies for Stereoisomer Separation and Purity Assessment

The separation and characterization of individual itraconazole stereoisomers are crucial for understanding their distinct pharmacological properties. Various advanced analytical techniques have been developed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Techniques

Chiral High-Performance Liquid Chromatography (HPLC) has proven to be a robust method for the separation of itraconazole stereoisomers. nih.govhightowerpharma.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used due to their excellent enantioselective capabilities. nih.govukm.my

For instance, a two-step HPLC approach has been successfully employed for the semipreparative isolation of the four cis-stereoisomers. nih.gov This method utilized a combination of cellulose tris-(4-methylbenzoate) and cellulose tris-(3,5-dimethylphenylcarbamate) columns, achieving a purity of over 97% for each isolated isomer. nih.gov Another study reported a stereoselective HPLC method using two chiral stationary phases in series with fluorescence detection to determine the concentrations of epimer mixtures in human plasma. hightowerpharma.com The use of different mobile phases, including polar organic, normal-phase, and reversed-phase, allows for the optimization of separation. researchgate.net

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. ukm.myresearchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase, which is less toxic and allows for faster analysis compared to the organic solvents used in HPLC. ukm.myresearchgate.net

Amylose-based chiral stationary phases, such as Chiralpak AD, have been effectively used in SFC for the resolution of itraconazole stereoisomers. nih.gov While the complete separation of all four stereoisomers can be challenging, partial resolution has been achieved using mixtures of ethanol (B145695) and 2-propanol as modifiers. nih.gov The efficiency of SFC allows for high-throughput analysis, which is particularly valuable in pharmaceutical quality control. chromatographyonline.com

Spectroscopic and Optical Rotation Characterization of Individual Stereoisomers

Once separated, the individual stereoisomers are characterized using various spectroscopic techniques and by measuring their optical rotation. UV-Vis spectroscopy is commonly used, with itraconazole typically showing an absorption maximum around 267 nm in chloroform (B151607). jru-b.com More advanced studies have employed Fourier-transform infrared (FT-IR) spectroscopy and compared the experimental spectra with theoretical calculations using density functional theory (DFT) to gain deeper insights into the structural properties of the different isomers. researchgate.net

Optical rotation is a key property that distinguishes enantiomers. For example, the optical rotation of the (2S,4R,2′S) stereoisomer (also referred to as IT-C) has been measured as -5.5° in chloroform, while its enantiomer, (2R,4S,2′R) (IT-B), has an optical rotation of +5.7°. nih.govaacrjournals.org These measurements are critical for confirming the identity and purity of the separated stereoisomers. nih.gov

Stereoselective Synthetic Approaches for Itraconazole and its Analogues

The synthesis of specific itraconazole stereoisomers is essential for investigating their individual biological activities. Stereoselective synthesis aims to produce a single, desired stereoisomer, avoiding the need for challenging and often inefficient chiral separations of racemic mixtures.

Several synthetic strategies have been developed. One common approach involves the use of chiral starting materials. For instance, the synthesis can begin with optically pure glyceryl tosylates to construct the 1,3-dioxolane (B20135) ring with a defined stereochemistry at the C-4 position. nih.gov The stereochemistry at the C-2 position is then established during the ketalization reaction. nih.gov

Another strategy involves stereoselective reactions, such as iodine-mediated olefin addition and ring-closure reactions, to control the formation of the chiral centers. patsnap.com The final step typically involves the condensation of the chiral dioxolane-containing intermediate with the appropriate triazolone side chain. patsnap.comgoogle.com These synthetic methods have enabled the preparation of all eight stereoisomers of itraconazole, allowing for a comprehensive evaluation of their structure-activity relationships. nih.gov

Influence of Stereochemistry on Molecular Interactions and Biological Activities

The stereochemistry of itraconazole has a profound impact on its interactions with biological targets and, consequently, its therapeutic effects. researchgate.net The different three-dimensional arrangements of the stereoisomers lead to variations in their binding affinity to enzymes and receptors.

A key target of itraconazole is the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis. nih.govpsu.edu Studies have shown that the antifungal potency of itraconazole stereoisomers varies significantly. nih.gov For instance, while the cis-isomers are generally potent, some trans-isomers, such as the (2S,4S) pair, exhibit comparable antifungal activity to the cis-diastereomers. nih.gov This suggests that the absolute stereochemistry at the C-2 and C-4 positions of the dioxolane ring, rather than just the cis-trans configuration, is a critical determinant of antifungal activity. nih.gov

Furthermore, itraconazole is a known potent inhibitor of the human cytochrome P450 3A4 (CYP3A4) enzyme. aacrjournals.orgpsu.edu This interaction is also stereoselective. All four cis-stereoisomers are high-affinity ligands for CYP3A4. psu.edu Interestingly, only the (2R,4S)-itraconazole stereoisomers undergo metabolism by CYP3A4, while the (2S,4R)-isomers act as inhibitors without being metabolized. psu.edu This stereoselectivity in metabolism has significant implications for potential drug-drug interactions.

Stereoselectivity in Enzyme Binding and Inhibition

The metabolism and inhibitory potential of itraconazole are markedly influenced by its stereochemistry, particularly concerning the cytochrome P450 3A4 (CYP3A4) enzyme. researchgate.netnih.gov While all four cis-stereoisomers of itraconazole are potent inhibitors of CYP3A4, their roles as substrates for the enzyme differ significantly. researchgate.netnih.govpsu.edu

In vitro studies using heterologously expressed CYP3A4 have demonstrated that only the (2R,4S,2'R)-ITZ and (2R,4S,2'S)-ITZ isomers undergo metabolism to form the primary metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ). researchgate.netnih.gov Conversely, when the (2S,4R,2'R)-ITZ or (2S,4R,2'S)-ITZ isomers, including the specific (S)-(-)-itraconazole enantiomer, were incubated with CYP3A4, no metabolites were formed, and no depletion of the parent substrate was detected. researchgate.netnih.gov

Despite these metabolic differences, all four cis-stereoisomers effectively bind to and inhibit CYP3A4. They all induce a type II binding spectrum, which is characteristic of the coordination of the triazole nitrogen atom to the heme iron of the cytochrome P450 enzyme. nih.govacs.org The spectral binding constants (Ks) for the four stereoisomers range from 2.2 to 10.6 nM, indicating a high affinity for the enzyme. nih.gov Furthermore, all four isomers potently inhibit the CYP3A4-catalyzed hydroxylation of midazolam, with IC50 values demonstrating strong inhibition across the board. nih.gov

Inhibition of CYP3A4-Catalyzed Midazolam Hydroxylation by Itraconazole Stereoisomers
Itraconazole StereoisomerIC50 (nM)
(2R,4S,2'R)-Itraconazole14.8
(2R,4S,2'S)-Itraconazole11.0
(2S,4R,2'R)-Itraconazole3.7
(S)-(-)-Itraconazole (2S,4R,2'S)6.6

This table presents the half-maximal inhibitory concentration (IC50) values for the four cis-stereoisomers of itraconazole against CYP3A4-mediated midazolam hydroxylation. Data sourced from Kunze et al. (2006). nih.gov

This evidence underscores a critical distinction: while all major stereoisomers of itraconazole can occupy and block the active site of CYP3A4, only specific isomers are correctly oriented to undergo metabolism. psu.edu The (2S,4R) stereoisomers, including (S)-(-)-itraconazole, act as potent inhibitors but are not substrates for the enzyme. researchgate.netpsu.edu

Differential Biological Responses Across Stereoisomers (e.g., for (S)-(-)- Itraconazole)

The stereoselective interaction with enzymes leads to distinct biological and pharmacological profiles among the itraconazole stereoisomers. researchgate.netnih.gov These differences are evident in their pharmacokinetics and their primary antifungal activity.

In vivo pharmacokinetic studies in healthy volunteers revealed that the disposition of itraconazole is stereoselective. nih.gov After a single oral dose, the (2S,4R)-ITZ diastereomeric pair, which includes (S)-(-)-itraconazole, reached higher maximum plasma concentrations (Cmax) and minimum plasma concentrations (Cmin) compared to the (2R,4S)-ITZ pair. researchgate.netnih.gov This is attributed to the stereoselective first-pass metabolism by CYP3A4, which preferentially eliminates the (2R,4S) isomers. nih.gov The secondary and tertiary metabolites detected in plasma, such as keto-ITZ and N-desalkyl-ITZ, were found to have the (2R,4S) stereochemistry. researchgate.netnih.gov

The antifungal potency of itraconazole is also highly dependent on its stereochemistry. nih.gov Research evaluating all eight stereoisomers against various fungal strains has shown significant differences in activity. For instance, against one fungal strain, a 32-fold difference in potency was observed between the most and least active stereoisomers. nih.gov The cis-diastereomers that constitute the commercial formulation, including (S)-(-)-itraconazole (identified as isomer 1a or (2S,4R,2'S) in the study), generally exhibit high antifungal potency. nih.gov In contrast, some trans isomers were found to be substantially less active. nih.gov The stereochemistry at the 2' position of the side chain was noted to have little impact on antifungal potency. nih.gov

Antifungal Activity (MIC80, µg/mL) of Itraconazole Stereoisomers Against Cryptococcus neoformans
StereoisomerConfigurationMIC80 (µg/mL)
1a(2S,4R,2'S) / (S)-(-)-Itraconazole0.016
1b(2S,4R,2'R)0.016
1c(2R,4S,2'S)0.016
1d(2R,4S,2'R)0.016
1e(2S,4S,2'S)0.5
1f(2S,4S,2'R)0.5
1g(2R,4R,2'S)0.25
1h(2R,4R,2'R)0.25

This table shows the Minimum Inhibitory Concentration required to inhibit 80% of growth (MIC80) for the eight stereoisomers of itraconazole against the fungus Cryptococcus neoformans. Data sourced from Nacev et al. (2011). nih.gov

In addition to its antifungal properties, itraconazole has demonstrated antiangiogenic activity. However, the inhibition of human endothelial cell proliferation was found to be less sensitive to stereochemistry compared to its antifungal effects. All four cis-diastereomers, including (S)-(-)-itraconazole, showed potent antiangiogenic activity, whereas the trans-diastereomers were less effective. nih.gov

Molecular and Cellular Mechanisms of Action

Primary Antifungal Mechanism: Inhibition of Ergosterol (B1671047) Biosynthesis

The principal antifungal effect of itraconazole (B105839) is derived from its ability to disrupt the synthesis of ergosterol, an indispensable component of the fungal cell membrane. patsnap.comdroracle.ai This disruption ultimately compromises the membrane's structural and functional integrity, leading to fungal cell death. patsnap.com

Molecular Interaction with Lanosterol (B1674476) 14α-Demethylase (CYP51/ERG11)

Itraconazole exerts its antifungal action by specifically targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. patsnap.comdroracle.aidrugs.com This enzyme, encoded by the ERG11 gene, is a critical catalyst in the ergosterol biosynthesis pathway. nih.gov The mechanism of inhibition involves the triazole moiety of itraconazole binding to the heme iron atom within the active site of the CYP51 enzyme. This interaction prevents the demethylation of lanosterol, the enzyme's natural substrate, thereby halting the production of ergosterol. droracle.ainih.gov Itraconazole exhibits a high affinity for fungal CYP51, which contributes to its potent antifungal activity. droracle.ainih.gov

Downstream Effects on Fungal Cell Membrane Integrity and Function

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol in the fungal cell membrane. patsnap.com Concurrently, there is an accumulation of toxic methylated sterol precursors. patsnap.com This dual effect has profound consequences on the fungal cell membrane:

Altered Fluidity and Permeability: Ergosterol is vital for maintaining the appropriate fluidity and permeability of the fungal membrane. patsnap.com Its absence leads to a more rigid and less stable membrane structure.

Impaired Enzyme Function: The function of many membrane-bound enzymes is dependent on the presence of ergosterol. The altered membrane composition can impair the activity of these essential proteins. patsnap.com

Disruption of Cellular Processes: The compromised integrity of the cell membrane disrupts critical cellular processes, including nutrient transport and waste elimination, ultimately leading to fungal cell demise. patsnap.com

Table 1: Effects of Itraconazole on Fungal Cell Membrane
ParameterEffect of ItraconazoleConsequence
Ergosterol LevelDecreasedLoss of membrane integrity and fluidity
Methylated Sterol PrecursorsIncreasedCellular toxicity
Membrane-Bound Enzyme ActivityImpairedDisruption of essential metabolic pathways
Membrane PermeabilityAlteredLeakage of cellular components

Repurposed Biological Activities: Unraveling Non-Antifungal Mechanisms

Beyond its well-established antifungal properties, itraconazole has been discovered to possess potent activities against angiogenesis and cancer, which are mediated through mechanisms distinct from its antifungal action. wikipedia.org

Inhibition of Hedgehog Signaling Pathway: Molecular Targets and Modulations

Itraconazole is a potent antagonist of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation that is aberrantly activated in various cancers. frontiersin.orgnih.govreya-lab.org The primary molecular target of itraconazole within this pathway is the Smoothened (SMO) protein, a key signal transducer. frontiersin.orgnih.govresearchgate.net

Itraconazole's mechanism of Hh pathway inhibition involves:

Binding to SMO: Itraconazole acts on SMO, preventing its accumulation in the primary cilium, a critical step for pathway activation. nih.govreya-lab.org

Downregulation of GLI Transcription Factors: By inhibiting SMO, itraconazole prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the downstream effectors of the Hh pathway. frontiersin.orgresearchgate.net This leads to a decrease in the transcription of Hh target genes that promote cell growth and survival. researchgate.netsci-hub.se

Anti-Angiogenic Mechanisms: Inhibition of VEGFR2 Phosphorylation and Glycosylation

Itraconazole exhibits significant anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis. nih.govnih.govaacrjournals.org The anti-angiogenic effects of itraconazole are multifaceted and include:

Inhibition of VEGFR2 Phosphorylation: Itraconazole has been shown to inhibit the autophosphorylation of VEGFR2 upon stimulation with its ligand, VEGF. nih.govnih.govaacrjournals.org This blockade of phosphorylation prevents the activation of downstream signaling pathways that are essential for endothelial cell proliferation and migration. nih.gov

Impairment of VEGFR2 Glycosylation and Trafficking: Itraconazole interferes with the proper N-glycosylation of VEGFR2. nih.govresearchgate.net This leads to the accumulation of immature forms of the receptor, which are then trapped intracellularly, preventing their transport to the cell surface where they can bind to VEGF. nih.govresearchgate.net This effectively reduces the number of functional receptors available to mediate angiogenic signals. nih.gov

Table 2: Anti-Angiogenic Mechanisms of Itraconazole
Molecular TargetMechanism of ActionFunctional Outcome
VEGFR2Inhibition of autophosphorylationBlocks downstream signaling for cell proliferation and migration
VEGFR2Impairment of N-glycosylation and traffickingReduces functional receptors on the cell surface

Modulation of AMPK/mTOR Signaling Pathway via VDAC1 Interaction

Recent research has identified a novel mechanism for itraconazole's anti-angiogenic and anti-cancer effects involving the modulation of the AMPK/mTOR signaling pathway. pnas.orgnih.govnih.gov This is mediated through a direct interaction with the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane. pnas.orgnih.govnih.govexlibrisgroup.com

The sequence of events is as follows:

Binding to VDAC1: Itraconazole directly binds to VDAC1. pnas.orgnih.gov

Disruption of Mitochondrial Metabolism: This binding inhibits VDAC1 function, which disrupts mitochondrial metabolism and leads to a decrease in ATP production. pnas.orgnih.govexlibrisgroup.com

Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a critical energy sensor in the cell. pnas.orgnih.govnih.gov

Inhibition of mTOR: Activated AMPK then phosphorylates and inhibits the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. pnas.orgnih.govnih.gov

Experimental evidence from studies using VDAC1-knockout cells has confirmed that VDAC1 is the mediator of itraconazole's effects on AMPK activation and subsequent mTOR inhibition. pnas.orgnih.govresearchgate.net

Disruption of Cholesterol Biosynthesis Pathways (non-fungal contexts)

(S)-(-)-Itraconazole is a triazole agent that inhibits lanosterol 14α-demethylase (14DM), an enzyme crucial for converting lanosterol to cholesterol in mammals. nih.govaacrjournals.org While its primary antifungal action targets the synthesis of ergosterol in fungal membranes, its effect on the analogous pathway in human cells has significant implications. nih.govecancer.org In non-fungal systems, this inhibition of cholesterol synthesis is a key aspect of its broader biological activities. aacrjournals.orgecancer.org

Research indicates that itraconazole's anticancer effects are linked to its ability to disrupt cholesterol trafficking and inhibit critical signaling pathways that are dependent on cholesterol homeostasis. ecancer.orgiiarjournals.org One of the most significant of these is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers. nih.govreya-lab.orgdovepress.com Itraconazole functions as a potent antagonist of the Hh pathway by acting on the Smoothened (SMO) receptor, a central component of the pathway. nih.govreya-lab.org The mechanism is distinct from other known SMO antagonists; itraconazole prevents the accumulation of SMO in the primary cilium, a key step for pathway activation. nih.govreya-lab.org This inhibitory action is separate from its effect on fungal sterol biosynthesis. nih.govreya-lab.org

Furthermore, studies in non-small cell lung cancer have shown that itraconazole can inhibit angiogenesis in part through its effects on cholesterol pathways. aacrjournals.org The anti-angiogenic activity was found to be partially reduced in the presence of cholesterol, highlighting the link between its sterol biosynthesis inhibition and its ability to stop the formation of new blood vessels. ecancer.org Research on cervical cancer cells demonstrated that itraconazole treatment leads to the accumulation of cholesterol in intracellular compartments, similar to the effects of known cholesterol transport inhibitors. iiarjournals.org This disruption of intracellular cholesterol transport can alter cell membrane composition and potentiate the compound's anticancer activity. iiarjournals.org

Table 1: Effects of (S)-(-)-Itraconazole on Cholesterol-Related Pathways
Pathway/Process AffectedMechanism of ActionContext/Cell LineKey FindingsReference
Cholesterol BiosynthesisInhibition of Lanosterol 14α-demethylase (14DM)Mammalian CellsInhibits the conversion of lanosterol to cholesterol. nih.govaacrjournals.org
Hedgehog (Hh) SignalingAntagonism of the Smoothened (SMO) receptorMedulloblastoma, Basal Cell CarcinomaPrevents Hh-induced accumulation of SMO in the primary cilium, suppressing pathway activity. nih.govreya-lab.orgnih.gov
Intracellular Cholesterol TraffickingInhibition of cholesterol transportCervical Cancer Cells (CaSki), Glioblastoma CellsCauses cholesterol to accumulate in intracellular compartments, altering membrane lipids. ecancer.orgiiarjournals.org
AngiogenesisInhibition of VEGF signalingHuman Umbilical Vein Endothelial Cells (HUVEC)Anti-angiogenic effects are partially dependent on the inhibition of sterol biosynthesis. aacrjournals.orgecancer.org

Reversal of Multidrug Resistance via Efflux Pump Inhibition (e.g., P-glycoprotein)

A significant mechanism of (S)-(-)-Itraconazole in oncology is its ability to reverse multidrug resistance (MDR) in cancer cells. nih.govnih.gov MDR is a major obstacle in chemotherapy where cancer cells develop resistance to a broad range of cytotoxic drugs. mdpi.com A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which functions as a drug efflux pump. nih.govmdpi.com This pump actively removes chemotherapeutic agents from inside the cancer cell, reducing their intracellular concentration and thus their efficacy. nih.gov

Itraconazole has been identified as a potent inhibitor of P-gp. nih.govnih.gov By blocking the action of this efflux pump, itraconazole can restore the sensitivity of resistant cancer cells to various chemotherapy drugs. nih.govnih.gov In vitro studies have confirmed that itraconazole inhibits the P-gp efflux pump, leading to the accumulation of cytotoxic agents within malignant cells. nih.gov This has been observed in ovarian cancer, resistant leukemia, and human embryonic kidney cells. nih.gov

The interaction with P-gp is concentration-dependent. One study using a cell line overexpressing human P-gp determined the 50% inhibitory concentration (IC₅₀) of itraconazole to be approximately 2 µM. nih.gov Further mechanistic studies showed that itraconazole acts as a substrate for P-gp, causing a concentration-dependent increase in the rate of ATP hydrolysis, which is indicative of transport activity. nih.gov The affinity constant (Kₘ) for this interaction was found to be around 0.8 µM. nih.gov This dual role as both a substrate and an inhibitor is common among agents that reverse P-gp-mediated resistance.

Table 2: (S)-(-)-Itraconazole as a P-glycoprotein Inhibitor
ParameterCell Line/SystemFindingImplicationReference
P-gp Inhibition (IC₅₀)Cell line with overexpressed human P-gp~2 µMDemonstrates potent inhibition of the P-gp efflux pump at clinically relevant concentrations. nih.gov
ATP Hydrolysis (Kₘ)P-gp transport activity assay~0.8 µMIndicates high affinity as a P-gp substrate, leading to competitive inhibition of other drug transport. nih.gov
Resistance ReversalOvarian cancer, leukemia, and embryonic kidney cellsReverses resistance to agents like daunorubicin, adriamycin, and etoposide.Increases intracellular concentration and efficacy of co-administered chemotherapy drugs. nih.govnih.govnih.gov
In Vivo RelevanceMouse models (mdr1a knockout)Increased brain accumulation of itraconazole in mice lacking P-gp.Confirms that P-gp actively transports itraconazole, and its inhibition can alter drug distribution. nih.govasm.org

Induction of Autophagy and Apoptosis in Specific Cell Lines (Mechanistic Research)

(S)-(-)-Itraconazole has been shown to induce programmed cell death through both autophagy and apoptosis in a variety of cancer cell lines. ecancer.orgnih.govnih.gov Autophagy is a catabolic process where cells degrade their own components, which can lead to cell death, while apoptosis is a more direct form of cellular suicide. Itraconazole's ability to trigger these pathways is often linked to its other mechanistic actions, such as the inhibition of the Hedgehog pathway and disruption of cholesterol metabolism. ecancer.orgnih.govnih.govresearchgate.net

In mechanistic studies, itraconazole treatment has been found to inhibit cancer cell proliferation by causing cell cycle arrest, typically at the G1 phase, followed by the induction of apoptosis and/or autophagy. nih.govnih.govresearchgate.net

Colon Cancer: In SW-480 and HCT-116 colon cancer cells, itraconazole inhibited cell proliferation via G1 cell cycle arrest and induced autophagy-mediated apoptosis. nih.gov This effect was tied to the suppression of the Hedgehog signaling pathway. nih.gov Further studies confirmed that itraconazole-induced autophagy increases cell death in colon cancer cells. spandidos-publications.comresearchgate.net

Breast Cancer: Research on MCF-7 and SKBR-3 breast cancer cell lines demonstrated that itraconazole was cytotoxic, inducing apoptosis by reducing BCL-2 expression and increasing caspase-3 activity. researchgate.net It also triggered autophagic cell death, evidenced by increased LC3-II expression and autophagosome formation, which was also linked to Hedgehog pathway inhibition. researchgate.net

Melanoma: In A375 and A2058 melanoma cells, itraconazole inhibited proliferation by inducing G1 phase arrest and autophagy-mediated apoptosis. nih.gov This study also directly connected the induction of autophagy to the inhibition of Hedgehog signaling. nih.gov

Glioblastoma: In U87 and C6 glioblastoma cells, itraconazole treatment resulted in dose-dependent growth arrest through the induction of autophagy. ecancer.org This was not accompanied by apoptosis and was related to the inhibition of the AKT-mTOR pathway, a key regulator of autophagy, potentially as a downstream consequence of altered cholesterol trafficking. ecancer.org

These findings highlight that itraconazole can activate distinct cell death programs depending on the cancer type and its underlying molecular characteristics. The interplay between Hedgehog pathway inhibition, mTOR signaling, and the induction of autophagy and apoptosis is a central feature of its anticancer activity. ecancer.orgnih.gov

Table 3: Induction of Autophagy and Apoptosis by (S)-(-)-Itraconazole in Cancer Cell Lines
Cancer TypeCell Line(s)Observed EffectsAssociated MechanismReference
Colon CancerSW-480, HCT-116, COLO 205G1 cell cycle arrest, autophagy-mediated apoptosis.Inhibition of Hedgehog signaling pathway. nih.govspandidos-publications.com
Breast CancerMCF-7, SKBR-3Apoptosis (reduced BCL-2, increased caspase-3), autophagic cell death.Inhibition of Hedgehog signaling pathway. researchgate.net
MelanomaA375, A2058G1 cell cycle arrest, autophagy-mediated apoptosis.Inhibition of Hedgehog signaling pathway. nih.gov
GlioblastomaU87, C6Growth arrest, induction of autophagy (without apoptosis).Inhibition of AKT-mTOR pathway, altered cholesterol trafficking. ecancer.org

Mechanisms of Fungal Drug Resistance to Itraconazole

Target Site Mutations and Overexpression: ERG11 (CYP51A) Gene Alterations

The primary target of itraconazole (B105839) is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene (also known as cyp51A in Aspergillus species). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Alterations to this enzyme, either through mutations in the ERG11 gene or through its overexpression, are a common mechanism of itraconazole resistance.

Mutations within the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of itraconazole to its target, thereby diminishing the drug's inhibitory effect. davidmoore.org.uknih.gov Specific mutations have been identified in various fungal species that confer resistance. For instance, in Aspergillus fumigatus, substitutions at codons G54, M220, and G448 have been linked to itraconazole resistance. nih.govnih.gov Similarly, in Candida albicans, numerous mutations within three "hot spot" regions of the ERG11 gene have been shown to contribute to reduced susceptibility to azoles. nih.gov

In addition to point mutations, the overexpression of the ERG11 gene can also lead to itraconazole resistance. nih.gov An increased number of lanosterol 14α-demethylase enzymes within the fungal cell requires a higher concentration of itraconazole to achieve the same level of inhibition. This overexpression can be a result of mutations in the promoter region of the ERG11 gene or through aneuploidy, where there is an increased copy number of the chromosome containing the ERG11 gene. oup.comnih.gov

Fungal SpeciesGeneCommon Mutations/AlterationsConsequence
Aspergillus fumigatuscyp51AG54, M220, G448 substitutionsReduced binding affinity of itraconazole
Candida albicansERG11Mutations in hotspot regions (aa 105-165, 266-287, 405-488)Altered enzyme structure, decreased drug binding
Candida kruseiERG11OverexpressionIncreased target enzyme concentration
Candida tropicalisERG11Various point mutationsReduced drug-target affinity

Efflux Pump Mediated Resistance: Molecular Basis of Transporter Overexpression

A prevalent mechanism of itraconazole resistance involves the active transport of the drug out of the fungal cell by membrane-associated efflux pumps. nih.gov This process reduces the intracellular concentration of itraconazole, preventing it from reaching its target, lanosterol 14α-demethylase. Two major superfamilies of transporters are primarily involved in this process: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govoup.com

ABC Transporters: These are primary active transporters that utilize the energy from ATP hydrolysis to pump a wide variety of substrates, including itraconazole, across the cell membrane. biotechmedjournal.com Overexpression of genes encoding ABC transporters is a common finding in itraconazole-resistant fungal isolates. In Candida albicans, the overexpression of CDR1 and CDR2 (Candida Drug Resistance) genes, which encode ABC transporters, is a well-established mechanism of azole resistance. nih.gov Other clinically relevant fungi also employ this strategy. For example, in Candida glabrata, CgCDR1 and CgCDR2 are implicated, and in Aspergillus fumigatus, transporters such as AfuMDR4 (also known as AtrF) contribute to resistance. nih.govbiotechmedjournal.comresearchgate.net In the dermatophyte Trichophyton rubrum, the ABC transporter TruMDR2 has been identified as a major contributor to itraconazole resistance. researchgate.netbiomedpharmajournal.org

Major Facilitator Superfamily (MFS) Transporters: MFS transporters are secondary active transporters that utilize the electrochemical potential of a proton gradient across the cell membrane to drive the efflux of substrates. nih.gov The overexpression of genes encoding MFS transporters can also lead to itraconazole resistance. In Candida albicans, the MDR1 (Multidrug Resistance) gene, which encodes an MFS transporter, is frequently overexpressed in azole-resistant isolates. nih.gov Similarly, in Candida dubliniensis, while overexpression of CdMDR1 is a primary mechanism for fluconazole (B54011) resistance, it does not transport itraconazole. nih.gov In Aspergillus fumigatus, the MFS transporter AfuMDR3 has been associated with itraconazole resistance. biotechmedjournal.com

Transporter SuperfamilyGene ExamplesFungal SpeciesSubstrate(s)
ABC TransportersCdCDR1Candida dubliniensisItraconazole, Ketoconazole
AfuMDR4 (AtrF)Aspergillus fumigatusItraconazole
TruMDR2Trichophyton rubrumItraconazole
Major Facilitator Superfamily (MFS)CdMDR1Candida dubliniensisFluconazole (not Itraconazole)
AfuMDR3Aspergillus fumigatusItraconazole

Bypass Mechanisms and Alterations in Ergosterol Biosynthesis

Fungi can also develop resistance to itraconazole by altering their ergosterol biosynthesis pathway, effectively bypassing the inhibitory action of the drug. asm.org A key mechanism in this category involves mutations in the ERG3 gene, which encodes the enzyme sterol Δ5,6-desaturase. asm.org This enzyme acts downstream of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway.

When lanosterol 14α-demethylase is inhibited by itraconazole, toxic 14α-methylated sterols accumulate in the fungal cell, leading to cell membrane stress and growth inhibition. However, if a loss-of-function mutation occurs in the ERG3 gene, the fungus is unable to produce these toxic sterols. asm.orgasm.org Instead, it accumulates a different, non-toxic sterol intermediate. While this results in a cell membrane that lacks ergosterol, it allows the fungus to survive in the presence of itraconazole. This mechanism has been well-documented in Candida albicans and Candida dubliniensis. nih.govasm.org Interestingly, while ERG3 mutations can confer high-level azole resistance in vitro, they may also lead to attenuated virulence in some cases. asm.org

GeneEncoded EnzymeRole in ResistanceFungal Species
ERG3Sterol Δ5,6-desaturaseLoss-of-function mutations prevent the formation of toxic sterols when Erg11p is inhibited by itraconazole.Candida albicans, Candida dubliniensis

Genetic Redundancy and Gene Duplication as Resistance Strategies

Gene duplication is a fundamental process in evolution that can provide the raw genetic material for adaptation, including the development of drug resistance. biorxiv.orgmdpi.com In the context of itraconazole resistance, the duplication of genes involved in the resistance mechanism can amplify their effect. For instance, an increase in the copy number of the ERG11 gene, either through segmental duplication or aneuploidy (the duplication of an entire chromosome), can lead to its overexpression and consequently, to reduced susceptibility to itraconazole. nih.gov

Aneuploidy, in particular the formation of an isochromosome containing two copies of the left arm of chromosome 5 (which carries the ERG11 gene), is a known mechanism of azole resistance in Candida albicans. nih.gov This genomic alteration effectively increases the dosage of the ERG11 gene, leading to higher levels of the target enzyme.

Furthermore, the duplication of genes encoding transcription factors that regulate the expression of resistance genes, such as those for efflux pumps, can also contribute to the development of a resistant phenotype. biorxiv.orgmdpi.com This allows for a more robust and sustained upregulation of the resistance machinery.

Phenotypic Adaptations and Biofilm-Associated Resistance Mechanisms

Fungal biofilms, which are structured communities of microbial cells encased in a self-produced extracellular matrix, exhibit a high degree of resistance to antifungal agents, including itraconazole. nih.govnih.gov This resistance is not typically due to a single mechanism but is rather a multifactorial phenomenon.

The extracellular matrix of the biofilm can act as a physical barrier, sequestering itraconazole and preventing it from reaching the fungal cells within the biofilm. nih.govresearchgate.net Additionally, the physiological state of the cells within the biofilm is different from that of planktonic (free-floating) cells. Cells in a biofilm often have a slower growth rate, which can make them less susceptible to antifungal agents that target actively growing cells.

Furthermore, the expression of resistance genes, particularly those encoding efflux pumps, is often upregulated in biofilm-associated cells. nih.gov The close proximity of cells within the biofilm can also facilitate communication and the coordination of a collective resistance response. The presence of "persister cells," a subpopulation of dormant cells that are highly tolerant to antifungals, also contributes to the recalcitrance of biofilm infections to treatment. nih.govresearchgate.net

Resistance FactorMechanism
Extracellular MatrixSequesters itraconazole, acting as a physical barrier.
Altered PhysiologySlower growth rate of biofilm cells reduces susceptibility.
Upregulated Efflux PumpsIncreased expression of genes like CDR and MDR actively removes the drug.
Persister CellsA dormant subpopulation of cells exhibits high tolerance to itraconazole.

Pharmacokinetic and Pharmacodynamic Research Methodologies

Absorption and Distribution Mechanisms: In Vitro and In Vivo Research

Itraconazole (B105839) is a highly lipophilic compound, a characteristic that largely dictates its pharmacokinetic profile. nih.gov This property facilitates extensive tissue distribution, with in vivo studies demonstrating that concentrations in tissues such as the lung, kidney, liver, and skin can be two to four times higher than those in plasma. drugbank.comoup.com This extensive distribution results in a large apparent volume of distribution, exceeding 700 L in adults. drugbank.com

Research has shown that itraconazole is heavily bound to plasma proteins, with approximately 99.8% of the drug in circulation being bound, primarily to albumin. drugbank.com Consequently, only about 0.2% of the itraconazole in plasma exists as the free, active drug. drugbank.com The high tissue-to-plasma concentration ratios indicate that itraconazole penetrates tissues effectively and persists in these sites, which is a significant factor in its therapeutic action. oup.com

The oral absorption of itraconazole is known to be variable. nih.gov As a weakly basic drug, its dissolution and subsequent absorption are dependent on the acidic environment of the stomach. nih.govwjgnet.com Studies have shown that factors such as food intake can significantly influence its bioavailability. wjgnet.com For the conventional capsule formulation, administration with food enhances absorption. wjgnet.comwikipedia.org Conversely, co-administration with medications that reduce gastric acidity, like proton pump inhibitors, can impair its absorption. nih.gov To overcome this variability, alternative formulations, such as an oral solution containing hydroxypropyl-β-cyclodextrin, have been developed to improve solubility and provide more consistent absorption. nih.gov

Interactive Data Table: Distribution of Itraconazole
TissueTissue to Plasma Concentration Ratio
Lung~3:1
Kidney~2-3:1
Liver~10:1
Bone~2-3:1
Stomach~2-3:1
Spleen~2-3:1
Muscle~2-3:1
SkinUp to 4:1
Fat>25:1

Data synthesized from research findings indicating higher concentrations in tissues compared to plasma. drugbank.comoup.com

Excretion Mechanisms and Elimination Pathways

Itraconazole is eliminated from the body primarily through metabolic conversion, with very little of the drug being excreted unchanged. researchgate.net Following administration of a radiolabeled oral dose, the majority of the radioactivity is recovered in the feces (approximately 54%) and urine (approximately 35%) within one week, primarily in the form of inactive metabolites. drugbank.com Fecal excretion of the unchanged parent drug is minimal, ranging from 3% to 18% of the dose. drugbank.com Renal excretion of the parent drug and the active metabolite hydroxy-itraconazole is negligible, accounting for less than 1% of a given dose. drugbank.com The elimination of itraconazole from keratinous tissues like the skin is not due to redistribution into the plasma but is linked to the natural process of epidermal regeneration. drugbank.com

Pharmacokinetic Variability: Mechanistic Investigations (e.g., genetic polymorphisms, intrinsic factors)

The pharmacokinetics of itraconazole are characterized by high inter- and intra-subject variability. researchgate.netfrontiersin.org This variability is the result of a confluence of factors that have been the subject of mechanistic investigations.

Intrinsic factors such as gender have been shown to influence itraconazole pharmacokinetics. Some studies have reported that women exhibit lower plasma concentrations compared to men, which may be due to differences in absorption or pre-systemic metabolism. frontiersin.org Ethnicity has also been identified as a potential predictor of trough levels, possibly due to genetic variations in drug disposition pathways. unito.it

Genetic polymorphisms in the genes encoding drug-metabolizing enzymes and transporters are a key area of investigation. As itraconazole is a substrate for CYP3A4, polymorphisms in the CYP3A4 gene can affect its metabolism rate. mdpi.com Furthermore, itraconazole interacts with the P-glycoprotein (P-gp) transporter, and polymorphisms in the MDR1 gene, which encodes P-gp, may also contribute to pharmacokinetic variability. unito.it While the influence of specific genotypes is an area of ongoing research, these genetic differences are considered a significant source of the observed variability in drug exposure. mdpi.comfrontiersin.org

Population Pharmacokinetic Modeling and Simulation for Mechanistic Understanding and Prediction

Population pharmacokinetic (PK) modeling and simulation are powerful tools for gaining a mechanistic understanding of a drug's behavior in the body and for predicting its pharmacokinetic profile under various conditions. In the case of itraconazole, a compound with complex and highly variable pharmacokinetics, these methodologies have been instrumental. Itraconazole is administered as a racemic mixture of four diastereomers, and the following research findings pertain to itraconazole as a composite entity, as data focusing solely on the (S)-(-)- enantiomer in population PK modeling is not available in the cited literature.

Population PK models are developed by analyzing drug concentration data from a group of individuals, allowing for the quantification of both typical PK parameters and the sources of variability within the population. These models can then be used to simulate different scenarios, aiding in clinical trial design and dose optimization.

Detailed Research Findings

Multiple studies have developed population pharmacokinetic models for itraconazole and its primary active metabolite, hydroxyitraconazole (B3325177). These models have been crucial in dissecting the complex absorption, distribution, metabolism, and elimination of the drug.

One comprehensive analysis utilized data from seven Phase I crossover trials to develop a robust population PK model for two different oral formulations of itraconazole (SUBA-itraconazole and Sporanox). This study highlighted the significant impact of food and formulation on itraconazole's absorption. The final model for itraconazole was a two-compartment model with oral absorption described by four transit compartments. The multidose kinetics were characterized by dose- and time-dependent changes in clearance and bioavailability. For hydroxyitraconazole, a one-compartment model with mixed first-order and Michaelis-Menten elimination for single-dose data and time-dependent clearance for multidose data was found to be most suitable. nih.gov

Another study focused on patients with disseminated infection caused by Talaromyces marneffei and developed a population PK model to analyze the variability in itraconazole and hydroxyitraconazole concentrations. This model identified saturable clearance for itraconazole. The significant pharmacokinetic variability observed was attributed in part to the extensive metabolism of itraconazole by cytochrome P450 3A4 (CYP3A4) isoenzymes, which exhibit significant inter-individual differences in activity. asm.org

In a pediatric population of cystic fibrosis and bone marrow transplant patients, a one-compartment model with first-order absorption was sufficient to describe the itraconazole data. The metabolism to hydroxyitraconazole was described by a first-order rate constant, and the metabolite also followed a one-compartment model with linear elimination. This study identified total body weight as a significant covariate influencing itraconazole's apparent clearance and volume of distribution. nih.gov

A study involving an intravenous nanocrystal formulation of itraconazole in hematopoietic cell transplant recipients utilized a semi-mechanistic model. This model included central and peripheral compartments for itraconazole and a separate compartment for hydroxyitraconazole, with dissolution of the nanocrystal drug particles and first-order distribution and elimination. oup.comnih.gov

The predictive performance of these models is often evaluated using visual predictive checks (VPCs). VPCs involve simulating concentration-time profiles for a large number of virtual subjects using the final population PK model and its parameter estimates. The distribution of the simulated concentrations is then compared to the observed data to assess the model's ability to reproduce the central tendency and variability of the observed concentrations. nih.gov

Simulations based on these population PK models have been used for various predictive purposes. For instance, simulations have been conducted to assess the effect of food on the concentration-time profiles of different itraconazole formulations. nih.gov They have also been used to perform power analyses for bioequivalence studies, helping to determine the appropriate sample size for clinical trials. nih.gov Furthermore, simulations can predict trough concentrations at a steady state in different patient populations, which can be compared to target concentrations for prophylactic or therapeutic efficacy. oup.comnih.gov

Data Tables

The following tables present the population pharmacokinetic parameter estimates from various studies. These parameters are essential for understanding the typical disposition of itraconazole and hydroxyitraconazole in different populations and under different conditions.

Population Pharmacokinetic Parameter Estimates for Itraconazole and Hydroxyitraconazole in Patients with Talaromycosis
ParameterMeanStandard DeviationCoefficient of Variation (%)
Itraconazole
Area Under the Curve (AUC0–24; mg·h/L)3.344.31129
Minimum Concentration (Cmin; mg/L)0.110.16147
Hydroxyitraconazole
Area Under the Curve (AUC0–24; mg·h/L)3.574.46125
Minimum Concentration (Cmin; mg/L)0.130.17132

Data from a study investigating the population pharmacokinetics of itraconazole in patients with disseminated infection caused by Talaromyces marneffei. asm.org

Population Pharmacokinetic Parameter Estimates for Itraconazole and Hydroxyitraconazole Following Intravenous Nanocrystal Formulation
ParameterPopulation Estimate95% Confidence Interval
Itraconazole
Clearance (CLp; L/h)4.293.85–4.80
Central Volume of Distribution (Vp1/Vn; L)14.111.8–17.2
Intercompartmental Clearance (Qp; L/h)53.045.3–63.4
Peripheral Volume of Distribution (Vp2; L)16601558–1775
Hydroxyitraconazole
Clearance (CLm; L/h)2.862.43–3.33
Central Volume of Distribution (Vm; L)43.136.9–50.4
Interindividual Variability (IIV)
IIV on Itraconazole Clearance (%)11.35.2–19.0
IIV on Hydroxyitraconazole Clearance (%)22.815.4–34.5

Data from a study describing the population pharmacokinetics of itraconazole and hydroxyitraconazole following intravenous administration of a nanocrystal formulation in hematopoietic cell transplant recipients. oup.comnih.gov

Population Pharmacokinetic Parameter Estimates for Itraconazole and Hydroxyitraconazole in Pediatric Patients
ParameterEstimate
Itraconazole
Apparent Clearance (CL/F; L/h)35.5
Apparent Volume of Distribution (Vd/F; L)672
Absorption Rate Constant (Capsule; h-1)0.0901
Absorption Rate Constant (Oral Solution; h-1)0.96
Lag Time (min)19.1
Relative Bioavailability (Capsules vs. Oral Solution)0.55
Hydroxyitraconazole
Apparent Volume of Distribution (Vm/(F·fm))10.6 L
Apparent Clearance (CLm/(F·fm))5.28 L/h

Data from a study characterizing the population pharmacokinetic properties of itraconazole and its active metabolite in pediatric cystic fibrosis and bone marrow transplant patients. nih.gov

Mechanistic Basis of Drug Drug Interactions Ddis

Cytochrome P450 Enzyme Inhibition (e.g., CYP3A4 Inhibition Profile)

(S)-(-)-Itraconazole and its metabolites are potent inhibitors of the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. nih.govnih.gov This inhibition is a major contributor to the DDIs observed with this antifungal agent.

Research has shown that both itraconazole (B105839) and its metabolite OH-ITZ act as competitive inhibitors of CYP3A4. nih.govresearchgate.net The inhibitory potencies of itraconazole and its metabolites against CYP3A4 have been quantified, revealing that the metabolites can be as potent as, or even more potent than, the parent compound. nih.gov For instance, N-desalkyl-itraconazole has been shown to be a particularly potent inhibitor. nih.gov The metabolites are estimated to be responsible for approximately 50% of the total CYP3A4 inhibition, with their contribution increasing over time after administration of itraconazole. nih.gov

The stereochemistry of itraconazole also plays a role in its interaction with CYP3A4. Itraconazole is administered as a racemic mixture of four cis-diastereoisomers. tandfonline.com Studies have shown that these diastereoisomers exhibit stereoselective inhibition of CYP3A4 activity. tandfonline.com

The potent inhibition of CYP3A4 by itraconazole and its metabolites can lead to significant increases in the plasma concentrations of co-administered drugs that are substrates of this enzyme, potentially leading to toxicity. frontiersin.orgnih.gov

Table 1: Inhibitory Potency of Itraconazole and its Metabolites on CYP3A4

CompoundInhibition TypeUnbound Kᵢ (nM)Unbound IC₅₀ (nM)
Itraconazole (ITZ)Competitive1.36.1
Hydroxyitraconazole (B3325177) (OH-ITZ)Competitive14.44.6
Ketoitraconazole (keto-ITZ)Not specifiedNot specified7.0
N-desalkyl-itraconazole (ND-ITZ)Not specifiedNot specified0.4

Data compiled from in vitro studies using human liver microsomes. nih.govresearchgate.net

Table 2: Stereoselective Inhibition of CYP3A by Itraconazole Diastereoisomers

DiastereoisomerKᵢ for Testosterone Hydroxylation (µM)Kᵢ for Midazolam Hydroxylation (µM)
(+)-2R,4S,2′R-ITZ-A0.0850.44
(+)-2R,4S,2′S-ITZ-B0.910.48
(–)-2S,4R,2′S-ITZ-C0.201.56
(–)-2S,4R,2′R-ITZ-D0.0223.48

Data from in vitro inhibition assays. tandfonline.com

Interactions with Steroid Metabolism Enzymes (e.g., 11β-HSD2, CYP11B1)

Beyond its effects on CYP3A4, itraconazole also interacts with enzymes involved in steroid metabolism, which can lead to endocrine-related adverse effects. The primary enzymes affected are 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) and, to a lesser extent, CYP11B1 (11β-hydroxylase).

Itraconazole and its active metabolite, hydroxyitraconazole, have been identified as potent inhibitors of human 11β-HSD2. nih.gov This enzyme is crucial for the inactivation of cortisol to cortisone, thereby protecting the mineralocorticoid receptor from excessive stimulation by cortisol. nih.gov Inhibition of 11β-HSD2 by itraconazole can lead to an accumulation of cortisol in mineralocorticoid-sensitive tissues, potentially causing a state of apparent mineralocorticoid excess. researchgate.net

In vitro studies have quantified the inhibitory potency of itraconazole and its major metabolite on 11β-HSD2.

Table 3: Inhibition of Human 11β-HSD2 by Itraconazole and its Metabolite

CompoundIC₅₀ (nM)
Itraconazole139 ± 14
Hydroxyitraconazole223 ± 31

Data from cell lysates expressing recombinant human 11β-HSD2. nih.gov

In addition to 11β-HSD2, itraconazole has been reported to be a moderate inhibitor of CYP11B1, an enzyme responsible for the final step in cortisol synthesis. researchgate.net However, other azole antifungals, such as posaconazole, are considered more potent inhibitors of CYP11B1. researchgate.net The inhibition of these steroidogenic enzymes contributes to the complex endocrine-related DDIs associated with itraconazole therapy.

Influence on Efflux Transporters and Absorption Mechanisms

The absorption and disposition of (S)-(-)-Itraconazole are significantly influenced by its interactions with efflux transporters and the physicochemical conditions of the gastrointestinal tract.

Itraconazole is a potent inhibitor of P-glycoprotein (P-gp), an important efflux transporter that actively pumps a wide range of drugs out of cells. nih.govnih.gov P-gp is expressed in various tissues, including the intestines, liver, and the blood-brain barrier. nih.govunivr.it By inhibiting P-gp in the intestinal wall, itraconazole can increase the absorption and bioavailability of co-administered drugs that are P-gp substrates. nih.govresearchgate.net This inhibition of intestinal P-gp is a key mechanism for many of the DDIs observed with itraconazole. researchgate.net The inhibitory concentration (IC₅₀) for itraconazole on P-gp function has been determined to be approximately 2 µM. nih.gov

Furthermore, itraconazole has also been shown to inhibit another important efflux transporter, the Breast Cancer Resistance Protein (BCRP). nih.govnih.gov BCRP also plays a significant role in limiting the oral absorption of its substrate drugs. nih.gov The inhibition of both P-gp and BCRP by itraconazole can lead to a more pronounced increase in the systemic exposure of drugs that are substrates for both transporters. researchgate.net

The absorption of itraconazole itself is highly dependent on the gastric pH. nih.govnih.gov As a weak base with a pKa of 3.7, itraconazole is ionized and more soluble in the acidic environment of the stomach. nih.govnih.gov In conditions of elevated gastric pH (achlorhydria), the solubility and dissolution of itraconazole are significantly reduced, leading to decreased absorption and lower plasma concentrations. nih.govnih.gov This pH-dependent solubility is a critical factor affecting its oral bioavailability. nih.govnih.gov

Table 4: Itraconazole's Interaction with Efflux Transporters

TransporterEffect of ItraconazoleIC₅₀
P-glycoprotein (P-gp)Potent Inhibitor~2 µM
Breast Cancer Resistance Protein (BCRP)InhibitorNot specified

Data from in vitro studies. nih.govnih.gov

Advanced Formulation Science and Novel Drug Delivery Systems Research

Nanotechnology-Based Delivery Systems Development and Characterization

Nanotechnology offers promising avenues to enhance the therapeutic efficacy of itraconazole (B105839) by improving its solubility, dissolution rate, and targeting capabilities. Various nanocarriers have been investigated for the delivery of itraconazole, each with unique characteristics and advantages.

Liposomal Formulations: Encapsulation Efficiency and Release Kinetics

Liposomal formulations have been explored to improve the delivery of itraconazole. These vesicular systems, composed of phospholipid bilayers, can encapsulate hydrophobic drugs like itraconazole within their structure. Research into liposome-entrapped hydrogel complex systems of itraconazole has been conducted to enhance its transdermal permeation. researchgate.net The encapsulation efficiency of these systems is a critical parameter, indicating the percentage of the drug successfully incorporated into the liposomes. Studies have also focused on the release kinetics, which describe the rate and mechanism of drug release from the liposomal carrier over time.

A study on itraconazole-loaded invasomes, a type of liposomal vesicle containing terpenes, incorporated into a hydrogel, reported a high drug content of 99.12%. journaljpri.com The in-vitro release from this formulation demonstrated a prolonged release profile, with 99.78% of the drug released over 72 hours, following first-order kinetics. journaljpri.com Another investigation into proniosomal gels, which are precursors to niosomes (non-ionic surfactant-based vesicles), showed high entrapment efficiencies, with an optimized formulation reaching 94.93%. actascientific.com The drug release from these proniosomal gels was sustained over 24 hours, with a permeation of 93.52%, and the release kinetics followed the Higuchi model. actascientific.com

Table 1: Characteristics of Itraconazole Vesicular Systems

Formulation Type Key Components Encapsulation Efficiency (%) Release Profile Release Kinetics Reference
Invasomes Hydrogel Itraconazole, Phospholipon 80H, Phospholipon 90H, Limonene, Carbopol 934p 99.12 99.78% in 72 hrs First Order journaljpri.com
Proniosomal Gel Itraconazole, Span 60, Cholesterol, Soyalecithin 94.93 93.52% in 24 hrs Higuchi Model actascientific.com

Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs)

Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs) are at the forefront of lipid-based nanoparticle research for itraconazole delivery. nih.gov SLNs are composed of solid lipids, while NLCs are a second generation of these carriers that incorporate a blend of solid and liquid lipids, creating a less ordered lipid matrix. nih.gov This imperfect structure in NLCs allows for higher drug loading capacity and reduces the potential for drug expulsion during storage. nih.govnih.gov

Research has demonstrated the successful formulation of itraconazole-loaded NLCs for various applications, including topical and brain delivery. nih.govjru-b.com These formulations are characterized by their particle size, zeta potential, entrapment efficiency, and drug release profiles. For instance, an optimized itraconazole-NLC formulation for potential brain delivery exhibited an average particle size of 313.7 ± 15.3 nm and an entrapment efficiency of 70.5% ± 0.6%. nih.gov The in vitro release study of this formulation showed a sustained release pattern, with a cumulative release of 80.6% ± 5.3% over 24 hours. nih.gov Similarly, itraconazole-loaded NLCs developed for topical application showed a particle size of 210 ± 1.8 nm and an entrapment efficiency of 83 ± 0.6%. nih.gov

Table 2: Properties of Itraconazole-Loaded Nanostructured Lipid Carriers (NLCs)

Parameter Formulation for Brain Delivery nih.gov Formulation for Topical Delivery nih.gov
Average Particle Size 313.7 ± 15.3 nm 210 ± 1.8 nm
Zeta Potential -18.7 ± 0.30 mV -11.7 mV
Entrapment Efficiency 70.5% ± 0.6% 83 ± 0.6%
In Vitro Release (24h) 80.6% ± 5.3% Sustained release profile

Polymeric Nanoparticles (e.g., PLGA) for Targeted Delivery

Biodegradable and biocompatible polymers, such as poly(lactic-co-glycolic acid) (PLGA), have been extensively utilized to fabricate nanoparticles for the controlled and targeted delivery of itraconazole. frontiersin.orgnih.gov PLGA nanoparticles can encapsulate itraconazole within their polymeric matrix, protecting it from degradation and enabling a sustained release. nih.govmdpi.com

Studies have shown that the properties of PLGA-itraconazole nanoparticles, including particle size, encapsulation efficiency, and drug release, can be modulated by varying formulation parameters such as the polymer-to-drug ratio and the type of surfactant used. frontiersin.org In one study, optimizing the formulation by lowering the pH and using a surfactant mixture resulted in a drug-loading capacity of 6.7% and an encapsulation efficiency of up to 80%. frontiersin.org The release kinetics of these nanoparticles were found to fit a Fickian diffusion model, indicating a diffusion-controlled release mechanism. frontiersin.org Another study on PLGA nanoparticles for itraconazole delivery reported a mean particle size of about 200 nm with a high encapsulation efficiency of 72%. nih.gov

Furthermore, chitosan-coated PLGA nanoparticles of itraconazole have been developed, demonstrating a controlled drug release profile. mdpi.com The chitosan (B1678972) coating led to a reduction in the initial burst release of the drug compared to uncoated PLGA nanoparticles. mdpi.com

Table 3: Characteristics of Itraconazole-Loaded PLGA Nanoparticles

Formulation Particle Size Encapsulation Efficiency Drug Loading Release Profile Reference
PLGA-TPGS NPs ~150-270 nm 72.1% - 89.4% 2.8% - 8.2% Initial immediate release followed by prolonged release frontiersin.org
Optimal PLGA-ITZ-NS ~200 nm 72% Not specified Sustained release nih.gov
Chitosan-coated ITR-PLGA NPs >200 nm Not specified Not specified Controlled release with reduced initial burst mdpi.com

Hydrogel-Based Systems for Enhanced Permeation

Hydrogel-based systems are being investigated to improve the topical and transdermal delivery of itraconazole by enhancing its permeation through the skin. nih.govresearchgate.net These three-dimensional polymeric networks can hold large amounts of water, providing a soothing effect and facilitating drug release. Nanoemulsions and other nanoparticle systems can be incorporated into hydrogels to combine the advantages of both delivery systems. researchgate.net

Nanoemulsion-based hydrogels of itraconazole have been developed using carbopol-934 as a gelling agent. researchgate.net These formulations exhibited particle sizes in the nanometer range (154.3 nm to 223.9 nm) and demonstrated enhanced drug permeation. researchgate.net The drug release from these hydrogels was found to be between 44.33% and 73.6% after 24 hours. researchgate.net

Another approach involves the use of proniosomal gels, which form niosomes upon hydration. actascientific.com These systems have shown promise for the topical delivery of itraconazole, with studies reporting sustained drug release and high permeation. actascientific.com Transferosomes, another type of vesicular system, have also been incorporated into HPMC hydrogels, showing enhanced antifungal activity. nih.gov

Strategies for Enhanced Bioavailability and Targeted Delivery (e.g., Brain Delivery, Fungal Cell Targeting)

A major focus of itraconazole formulation research is to enhance its bioavailability and achieve targeted delivery to specific sites of infection, such as the brain or fungal cells. nih.govfrontiersin.org

Targeting the brain is crucial for treating central nervous system fungal infections. The blood-brain barrier (BBB) significantly restricts the entry of many drugs, including itraconazole. nih.gov To overcome this, nanocarriers are being designed to facilitate brain delivery. Itraconazole-loaded nanostructured lipid carriers (NLCs) have been shown to increase the concentration of itraconazole in the brain by almost twofold compared to a conventional formulation. nih.gov Another strategy involves the use of rabies virus glycoprotein (B1211001) (RVG29) peptide-conjugated albumin nanoparticles. nih.gov The RVG29 peptide acts as a ligand to target receptors on the BBB, significantly increasing the accumulation of itraconazole in the brain. nih.gov

Targeting fungal cells directly can enhance the antifungal efficacy and reduce systemic side effects. Polymeric nanoparticles, such as those made from PLGA, can be functionalized with targeting ligands to increase their uptake by macrophages, which can harbor intracellular fungi like Histoplasma capsulatum. frontiersin.org Functionalizing PLGA nanoparticles with F4/80 and mannose has been shown to increase their uptake by macrophages, leading to effective elimination of the fungus. frontiersin.org

Research on Physicochemical Modulations for Improved Drug Product Performance

Modulating the physicochemical properties of itraconazole is a key strategy to improve its solubility and dissolution rate, which are critical for its oral bioavailability. mdpi.comacs.orgresearchgate.net

One of the most effective approaches is the formation of amorphous solid dispersions (ASDs). acs.org In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix. This amorphous state has higher energy and, consequently, higher apparent solubility and dissolution rate compared to the crystalline form. acs.org Various hydrophilic polymers have been investigated for creating itraconazole ASDs, including hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and Soluplus®. nih.govmdpi.comacs.org

Research has shown that itraconazole ASDs can generate supersaturated solutions and form drug-rich colloidal structures upon dissolution, which can further enhance membrane flux and oral absorption. acs.orgresearchgate.net Studies using hot-melt extrusion (HME) to prepare itraconazole ASDs with polymers like Soluplus® and a novel material, XL-10, have demonstrated a significant increase in itraconazole's solubility—up to 59.3 times with XL-10. mdpi.com

Ternary systems, incorporating a surfactant like Pluronic F68 along with a polymer such as hydroxypropyl-methylcellulose (HPMC), have also been investigated. researchgate.net These systems can synergistically enhance the dissolution rate of itraconazole, potentially by reducing drug crystallinity and inhibiting its pre-systemic metabolism. researchgate.net

Analytical Methodologies for Itraconazole Research

Chromatographic Techniques for Quantitative Analysis in Research Settings

Chromatographic techniques are fundamental in the quantitative analysis of itraconazole (B105839) in research environments, enabling the separation and measurement of the drug and its metabolites from complex mixtures. These methods are crucial for pharmacokinetic studies, formulation development, and quality control.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of itraconazole. The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired separation and sensitivity. Key aspects of method development include the selection of the stationary phase (column), the mobile phase composition, flow rate, and detector wavelength.

Reverse-phase HPLC (RP-HPLC) is the most common approach for itraconazole analysis. jocpr.comnih.gov C18 columns are frequently employed as the stationary phase due to their hydrophobicity, which is well-suited for the lipophilic nature of itraconazole. ajpaonline.comglobalresearchonline.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. jocpr.comajpaonline.com The pH of the aqueous phase and the ratio of the organic to aqueous components are critical parameters that are optimized to achieve good peak shape and resolution. nih.gov For instance, one method utilized a mobile phase of acetonitrile and 0.1% w/v glacial acetic acid in a 50:50 v/v ratio. globalresearchonline.net Another employed a mixture of methanol and pH 7.5 potassium dihydrogen phosphate (B84403) (40:60). ajpaonline.com

Validation of the developed HPLC method is performed according to International Conference on Harmonization (ICH) guidelines to ensure its reliability. ajpaonline.comresearchgate.net This involves assessing parameters such as linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). ajpaonline.comresearchgate.net Linearity is typically established over a specific concentration range, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. ajpaonline.comglobalresearchonline.net Accuracy is determined by recovery studies, with results generally expected to be within 98–102%. researchgate.net Precision is evaluated by assessing the relative standard deviation (RSD) of repeated measurements, which should be below 2%. researchgate.net

UV detection is commonly used, with the wavelength set at or near the absorption maximum of itraconazole, which has been reported at various values including 225 nm, 262 nm, 263 nm, and 264 nm depending on the solvent and method. globalresearchonline.netijrrjournal.comresearchgate.netscholarsresearchlibrary.com

Table 1: Examples of HPLC Method Parameters for Itraconazole Analysis

Parameter Method 1 globalresearchonline.net Method 2 ajpaonline.com Method 3 researchgate.net
Column Enable C18G (250 x 4.6 mm, 5µm) Dionex C18 (250 x 4.6 mm, 5µm) Inertsil C-18 (250 x 4.6mm, 5μm)
Mobile Phase Acetonitrile: 0.1% w/v Acetic Acid (50:50 v/v) Methanol: Potassium Dihydrogen Phosphate pH 7.5 (40:60 v/v) Tetrabutyl ammonium (B1175870) hydrogen sulphate buffer: Acetonitrile (40:60 v/v)
Flow Rate 1.0 ml/min 1.5 ml/min 1.5 ml/min
Detection Wavelength 264 nm 306 nm 225 nm
Retention Time 3.44 min 5.2 min 5.617 min
Linearity Range 10-60 µg/ml 200-600 µg/mL Not specified
Correlation Coefficient (r²) 0.996 0.999 Not specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For applications requiring higher sensitivity and specificity, particularly in the analysis of biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. LC-MS/MS is widely used for the simultaneous quantification of itraconazole and its major active metabolite, hydroxyitraconazole (B3325177), in human plasma. nih.govresearchgate.net

The high sensitivity of LC-MS/MS allows for a low limit of quantification (LOQ), often in the range of 0.5 to 1.0 ng/mL for both itraconazole and hydroxyitraconazole. nih.govnih.gov This is essential for pharmacokinetic studies where drug concentrations can be very low. psu.edu The specificity of MS/MS is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. nih.gov For itraconazole, a common transition monitored is m/z 705.3 → 392.4. nih.gov

Sample preparation for LC-MS/MS analysis from complex matrices like plasma often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences. nih.govresearchgate.net While simple protein precipitation is fast, SPE can provide cleaner extracts. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as itraconazole-d3 or itraconazole-d5, is preferred to compensate for matrix effects and variations in extraction recovery and instrument response. nih.govshimadzu.com

LC-MS/MS methods are typically rapid, with total run times often under 4 minutes, which is advantageous for high-throughput analysis. nih.govresearchgate.net The method is validated for linearity, precision, accuracy, and stability to ensure reliable results for applications such as bioequivalence studies. nih.gov

Table 2: Comparison of LC-MS/MS Methods for Itraconazole and Hydroxyitraconazole Quantification

Parameter Method 1 nih.gov Method 2 shimadzu.com Method 3 nih.gov
Matrix Human Plasma Human Plasma Human Plasma
Sample Preparation Solid Phase Extraction (SPE) Deproteinization Protein Precipitation
Internal Standard Fluconazole (B54011) Itraconazole-d3 Itraconazole-d5, Hydroxyitraconazole-d5
LC Column HyPurity C18 (50 mm x 4.6 mm, 5 µm) Shim-pack GIS Not specified
Ionization Mode Electrospray Ionization (ESI), Positive Electrospray Ionization (ESI), Positive Electrospray Ionization (ESI), Positive
Lower Limit of Quantification (LLOQ) 0.50 ng/mL (for both) 10 µg/mL (in plasma) 1 ng/mL (for both)
Linear Range 0.5-263 ng/mL (ITZ), 0.5-256 ng/mL (OH-ITZ) 10-1000 µg/mL (in plasma) Not specified
Total Run Time 3.0 min Not specified 4.0 min

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of itraconazole stereoisomers. researchgate.netedpsciences.org Itraconazole is a racemic mixture of four diastereomers (two enantiomeric pairs). ijcpa.in SFC offers several advantages over traditional HPLC for chiral separations, including faster analysis times, higher efficiency, and reduced use of organic solvents, making it a "greener" analytical technique. researchgate.netchromatographyonline.com

In SFC, a supercritical fluid, most commonly carbon dioxide (CO2), is used as the main component of the mobile phase. ukm.my Organic modifiers, such as methanol or ethanol (B145695), are often added to the CO2 to increase the mobile phase's solvating power and improve peak shape. edpsciences.org The separation of itraconazole stereoisomers is achieved using chiral stationary phases (CSPs), with polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, being particularly effective. edpsciences.orgresearchgate.net For instance, cellulose tris-(4-methylbenzoate) and cellulose tris-(3,5-dimethylphenylcarbamate) columns have been used successfully. nih.gov

The performance of SFC in separating itraconazole stereoisomers has been shown to be superior to normal-phase HPLC in terms of speed and resolution. researchgate.net SFC methods can achieve baseline separation of all four stereoisomers with resolutions meeting pharmacopeial standards. researchgate.net These methods can be validated according to ICH guidelines for specificity, precision, linearity, and accuracy, making them suitable for the quantitative determination of chiral purity in quality control laboratories. researchgate.net The development of preparative SFC has also enabled the large-scale purification of individual stereoisomers for further biological studies. aacrjournals.org

Spectroscopic Methods for Quantification and Characterization (e.g., UV Spectrophotometry)

UV-Visible spectrophotometry is a simple, cost-effective, and readily available technique for the quantification of itraconazole in bulk drug and pharmaceutical dosage forms. jru-b.comjetir.org The method is based on the principle that itraconazole absorbs light in the ultraviolet region of the electromagnetic spectrum.

The procedure involves dissolving a known amount of the drug in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). jru-b.com The choice of solvent is critical, and various solvents have been reported, including chloroform (B151607), methanol, and a mixture of methanol and water. ijrrjournal.comijcpa.injru-b.com The λmax for itraconazole is typically observed around 262-267 nm. ijrrjournal.comjru-b.com For example, a method using chloroform as the solvent reported a λmax of 267 nm, while another using methanol reported it at 262 nm. ijrrjournal.comjru-b.com

The method is validated for linearity, which is the ability to elicit results that are directly proportional to the concentration of the analyte. jru-b.com A good linear relationship is typically observed over a specific concentration range, for instance, 1-10 µg/ml, with a correlation coefficient close to 0.999. jru-b.comjetir.org The validated method can then be used for the routine quality control analysis of itraconazole in capsule formulations. wisdomlib.org While spectrophotometric methods are simple and economical, they may lack the specificity of chromatographic methods, especially when analyzing complex mixtures or in the presence of interfering substances. ijcpa.in

Table 3: Parameters for UV Spectrophotometric Quantification of Itraconazole

Parameter Method 1 jru-b.com Method 2 jetir.org Method 3 ijcpa.in
Solvent Chloroform Chloroform Methanol: Water (40:60 % v/v)
Absorption Maximum (λmax) 267 nm 267 nm 254 nm
Linearity Range 1-10 µg/ml 1-10 µg/ml 50-150 µg/ml
Correlation Coefficient (r²) 0.999 0.999 0.996

Chiral Analytical Separations for Stereoisomer Profiling and Quantification in Research

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for the chiral separation of itraconazole. nih.gov Polysaccharide-based CSPs, such as cellulose tris-(3,5-dimethylphenylcarbamate) and cellulose tris-(4-methylbenzoate), have demonstrated complementary selectivity, enabling the full separation of all four stereoisomers. nih.gov A two-step HPLC approach has been described for the semi-preparative isolation of the individual stereoisomers, which can then be used for further biological studies. nih.gov

Electrokinetic chromatography (EKC), a capillary electrophoresis technique, has also been successfully employed for the separation and quantification of the four itraconazole stereoisomers. nih.gov This method utilizes a cyclodextrin, such as heptakis-2,3,6-tri-O-methyl-β-cyclodextrin, as a chiral selector in the running buffer. nih.gov By optimizing experimental conditions like pH, chiral selector concentration, and temperature, high-resolution separation of the enantiomers can be achieved. nih.gov The validated EKC method has been applied to the quantification of itraconazole in pharmaceutical formulations. nih.gov

Supercritical Fluid Chromatography (SFC) is another valuable tool for chiral separation, offering advantages in speed and reduced solvent consumption compared to HPLC. researchgate.netedpsciences.org

Methodologies for Metabolite Identification and Quantification in Complex Matrices

Itraconazole is extensively metabolized in the body, with hydroxyitraconazole being the major and pharmacologically active metabolite. psu.edu Therefore, analytical methods capable of simultaneously identifying and quantifying both the parent drug and its metabolites in complex biological matrices, such as plasma, are essential for pharmacokinetic and drug-drug interaction studies. scholarsresearchlibrary.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and specificity. researchgate.netpsu.edu These methods allow for the reliable quantification of itraconazole and hydroxyitraconazole at the low concentrations typically found in plasma. psu.edu The development of such a method involves optimizing the chromatographic separation of the analytes and their mass spectrometric detection. nih.gov

Sample preparation is a critical step to ensure the removal of matrix components that can interfere with the analysis. scholarsresearchlibrary.com Solid-phase extraction (SPE) is a commonly used technique for extracting itraconazole and its metabolites from plasma. scholarsresearchlibrary.com The use of stable isotope-labeled internal standards for both itraconazole and hydroxyitraconazole is crucial for accurate quantification, as it corrects for variability in the extraction process and matrix effects. nih.gov

Validated LC-MS/MS methods can achieve low limits of quantification (e.g., 1 ng/mL) for both itraconazole and hydroxyitraconazole, enabling their measurement for extended periods after drug administration. nih.gov A stereoselective LC-MS/MS assay has also been developed to analyze the concentrations of individual itraconazole stereoisomers and to determine the absolute configuration of the formed metabolites in plasma. psu.edu

Structure Activity Relationship Sar Studies and Rational Analog Design

SAR for Antifungal Efficacy and Ergosterol (B1671047) Pathway Inhibition

Itraconazole's antifungal activity stems from its ability to inhibit lanosterol (B1674476) 14-alpha-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway in fungi. patsnap.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. patsnap.com By disrupting ergosterol production, itraconazole (B105839) compromises the integrity and permeability of the fungal cell membrane, leading to cell death. patsnap.com

The key structural features of itraconazole responsible for its antifungal activity include the triazole moiety, which is critical for this action, the dioxolane ring, and the sec-butyl chain. The nitrogen atom in the triazole ring coordinates with the heme iron atom in the active site of the cytochrome P450 enzyme lanosterol 14-alpha-demethylase, thereby inhibiting its function. drugbank.com This leads to an accumulation of toxic methylated sterols within the fungal cell membrane, further contributing to its disruption. patsnap.com

Studies on itraconazole analogs have revealed that modifications to certain parts of the molecule can significantly impact its antifungal potency. For instance, the replacement of the sec-butyl chain with other lipophilic groups has been explored to enhance antifungal activity. The core backbone structure, consisting of five rings, has also been identified as important for its primary antifungal effect. uu.nl

Molecular Feature Role in Antifungal Efficacy
Triazole MoietyEssential for binding to and inhibiting lanosterol 14-alpha-demethylase. uu.nl
Dioxolane RingContributes to the overall conformation and binding affinity. nih.gov
sec-Butyl ChainImportant for activity; modifications can modulate potency. uu.nl
Five-Ring BackboneCrucial for the overall structural integrity required for antifungal action. uu.nl

SAR for Repurposed Activities (e.g., Hedgehog Pathway Inhibition, Anti-Angiogenesis)

Recent research has unveiled that itraconazole possesses potent anticancer properties, primarily through the inhibition of the Hedgehog (Hh) signaling pathway and angiogenesis. inhibitortx.comnih.gov The SAR for these repurposed activities differs in some aspects from that of its antifungal action.

Hedgehog Pathway Inhibition:

The Hedgehog signaling pathway is aberrantly activated in several types of cancer. nih.gov Itraconazole has been shown to inhibit this pathway by acting on the Smoothened (SMO) receptor, a key component of the Hh cascade. frontiersin.org This inhibition ultimately leads to the suppression of Gli transcription factors, which are responsible for regulating genes involved in cell proliferation and survival. frontiersin.org

SAR studies have demonstrated that the stereochemistry of the dioxolane ring is critical for potent Hh inhibition, with the 4R orientation being significantly more active than the 4S counterpart. nih.gov Interestingly, the triazole moiety, which is essential for antifungal activity, can be modified or replaced with other groups without abolishing Hh inhibitory activity. nih.gov This suggests that the structural requirements for antifungal and anti-Hh activities are distinct. Nonpolar substituents in place of the triazole have been shown to be more active than polar ones. nih.gov

Anti-Angiogenesis:

Itraconazole also exhibits anti-angiogenic effects by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation and trafficking. uu.nlnih.gov This disruption of VEGFR2 function hinders the formation of new blood vessels, which is essential for tumor growth and metastasis. inhibitortx.com

The SAR for anti-angiogenic activity appears to be linked to the sec-butyl side chain. nih.gov Modifications to this chain can enhance the biological activity of itraconazole. nih.gov Potent inhibition of VEGFR2 glycosylation is generally associated with side chains of at least four carbons, with branching at the α or β position. nih.gov The binding site for the side chain in this context is thought to be predominantly hydrophobic, deep, and flexible. nih.gov

Activity Key Structural Features
Hedgehog Pathway InhibitionStereochemistry of the dioxolane ring (4R orientation is more active). nih.gov The triazole moiety is not essential and can be replaced. nih.gov
Anti-AngiogenesisThe sec-butyl side chain is a key determinant of activity. nih.gov

Design and Synthesis of Novel Itraconazole Analogues with Modified Activity Profiles

The distinct SAR for itraconazole's different biological activities has spurred the design and synthesis of novel analogues with modified activity profiles. The goal is to develop compounds with enhanced potency for a specific activity (e.g., antifungal, anti-Hh, or anti-angiogenic) and potentially reduced off-target effects. uu.nl

One approach has been the synthesis of pyridine-substituted itraconazole analogues, which have demonstrated improved antifungal activities, as well as better water solubility and bioavailability compared to the parent compound. nih.gov Another area of focus has been the modification of the sec-butyl side chain to create analogues with enhanced anti-angiogenic and Hh pathway inhibitory effects. nih.gov

Furthermore, the discovery that the triazole moiety is not essential for Hh pathway inhibition has led to the synthesis of des-triazole itraconazole analogues. nih.gov In these compounds, the triazole group is replaced with various other moieties, with a single methyl group being a particularly favorable substituent. nih.gov This line of research opens up possibilities for creating potent Hh pathway inhibitors with no antifungal activity, which could be advantageous in a cancer therapeutic context.

Computational Chemistry and Molecular Docking Studies in SAR Elucidation

Computational chemistry and molecular docking have become invaluable tools in elucidating the SAR of itraconazole and its analogues. dntb.gov.ua These methods allow for the simulation and prediction of how these molecules interact with their protein targets at a molecular level.

Molecular docking studies have been employed to investigate the binding of itraconazole and its analogues to the active site of lanosterol 14-alpha-demethylase, providing insights into the structural basis of their antifungal activity. rsc.org By visualizing the binding modes and interactions, researchers can better understand why certain structural modifications lead to increased or decreased potency.

Similarly, computational approaches are being used to explore the interactions of itraconazole analogues with targets in the Hh pathway and with proteins involved in angiogenesis. These in silico studies help to rationalize the observed SAR and guide the design of new analogues with improved activity profiles. For instance, docking studies can help in selecting substituents that are predicted to form more favorable interactions with the target protein, thereby increasing binding affinity and biological activity.

Emerging Research Areas and Future Directions

Mechanistic Exploration of Novel Biological Targets Beyond Current Knowledge (e.g., VDAC1 in broader contexts)

While Itraconazole's antifungal efficacy is well-established, its potent antiangiogenic and anticancer activities have prompted deeper investigation into its mechanism of action beyond fungal targets. pnas.orgnih.govumn.edu A pivotal discovery in this area is the identification of the Voltage-Dependent Anion Channel 1 (VDAC1) as a direct molecular target of Itraconazole (B105839) in endothelial cells. pnas.orgnih.govnih.gov

VDAC1 is a crucial protein in the outer mitochondrial membrane that governs the passage of ions and metabolites, thereby regulating mitochondrial metabolism. pnas.orgnih.govnih.gov Research has demonstrated that Itraconazole's binding to VDAC1 disrupts mitochondrial metabolic functions. pnas.orgumn.edu This disruption leads to an elevated cellular AMP:ATP ratio, which in turn activates the AMP-activated protein kinase (AMPK). pnas.orgumn.edunih.gov Activated AMPK then inhibits the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell proliferation and angiogenesis. pnas.orgnih.govumn.edunih.gov This VDAC1-AMPK-mTOR axis represents a previously unknown connection and elucidates the molecular underpinnings of Itraconazole's antiangiogenic effects. pnas.orgnih.gov

Studies using VDAC1-knockout cells have confirmed that VDAC1 is the essential mediator of Itraconazole's activity on AMPK activation and mTOR inhibition. pnas.orgumn.edunih.gov This finding is significant as it uncouples the antiangiogenic activity from the antifungal mechanism, which involves inhibition of cytochrome P450 enzymes. nih.gov The identification of VDAC1 as a target not only provides a mechanistic explanation for Itraconazole's anticancer potential but also establishes VDAC1 as a promising target for the development of a new class of angiogenesis inhibitors. pnas.orgnih.govumn.edunih.gov

Table 1: Mechanistic Pathway of Itraconazole's Antiangiogenic Activity

Step Component Function/Effect
1 Itraconazole Binds directly to VDAC1 on the outer mitochondrial membrane. pnas.orgnih.gov
2 VDAC1 Binding by Itraconazole inhibits its function, disrupting mitochondrial metabolism. pnas.orgumn.edu
3 AMP:ATP Ratio Disrupted metabolism leads to an increase in the cellular AMP:ATP ratio. pnas.orgnih.gov
4 AMPK The increased AMP:ATP ratio activates AMP-activated protein kinase. pnas.orgumn.edunih.gov
5 mTOR Pathway Activated AMPK phosphorylates raptor, leading to the inhibition of mTOR signaling. nih.gov
6 Cellular Effect Inhibition of mTOR results in decreased endothelial cell proliferation and angiogenesis. pnas.orgnih.govumn.edu

Research on Synergistic Interactions of Itraconazole with Other Agents at a Molecular Level

Combination therapy is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Research into the synergistic interactions of Itraconazole with other agents at a molecular level is a burgeoning field. These studies aim to understand how combining Itraconazole with other compounds can lead to a greater therapeutic effect than the sum of their individual actions.

One area of investigation is the combination of Itraconazole with non-antifungal drugs. For example, a study on vulvovaginal candidiasis explored the synergistic effects of Itraconazole combined with aspirin. nih.gov The research indicated that the combination was effective in treatment, with the therapeutic effect potentially linked to the downregulation of the NF-κB signaling pathway, thereby inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov In vitro tests showed that when combined, the minimum inhibitory concentrations (MIC) of both aspirin and Itraconazole against Candida albicans were significantly reduced. nih.gov

The concept of synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is typically defined as a synergistic effect. nih.govelifesciences.org Studies have demonstrated statistically significant synergy between Itraconazole and membrane-active compounds against Itraconazole-resistant strains of Aspergillus fumigatus. nih.gov

Genome-wide approaches in model organisms like Saccharomyces cerevisiae are also being employed to dissect the molecular basis of these synergistic interactions. frontiersin.org Chemogenomic profiling, for instance, helps identify genes and pathways that are perturbed by the drug combination, offering insights into the mechanism of synergy. frontiersin.org These molecular-level investigations are crucial for the rational design of effective combination therapies that can potentially lower required doses, reduce toxicity, and combat resistance.

Table 2: Examples of Synergistic Interactions with Itraconazole

Combination Agent Pathogen/Condition Observed Effect Potential Molecular Mechanism
Aspirin Candida albicans (Vulvovaginal candidiasis) Reduced MICs for both agents; decreased fungal load and inflammation in vivo. nih.gov Downregulation of NF-κB signaling pathway proteins, leading to reduced pro-inflammatory cytokine production. nih.gov
Amidinopiperidine (AMD) Itraconazole-Resistant Aspergillus fumigatus Strong synergistic interaction observed in vitro. nih.gov Not fully elucidated, but involves interaction with nonantimicrobial membrane-active compounds. nih.gov
Lanicemine (LAN) Itraconazole-Resistant Aspergillus fumigatus Significant synergy observed with FICI values ranging from 0.53 to 0.04. nih.gov Not fully elucidated, but involves interaction with nonantimicrobial membrane-active compounds. nih.gov
Nifedipine (NIF) Itraconazole-Resistant Aspergillus fumigatus Significant synergy observed with FICI values ranging from 0.28 to 0.06. nih.gov Not fully elucidated, but involves interaction with nonantimicrobial membrane-active compounds. nih.gov

Advanced Computational Modeling for Predictive Pharmacological and Toxicological Research

The complex pharmacokinetic profile of Itraconazole presents significant challenges, including high variability in absorption. nih.gov Advanced computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, has become an indispensable tool for predicting its pharmacological and toxicological properties. nih.goveujournal.org

PBPK models integrate in vitro data with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For Itraconazole, these models have been developed to describe the pharmacokinetics of both the parent drug and its active metabolite, hydroxyitraconazole (B3325177). nih.govnih.gov A key challenge has been the high variability in in vitro data used for building these models from the "bottom-up". nih.gov To improve accuracy, researchers have employed "top-down" approaches, leveraging existing in vivo clinical data to refine key parameters like clearance and volume of distribution. nih.gov

These refined models can more accurately predict Itraconazole's accumulation after multiple doses and simulate complex drug-drug interactions (DDIs). nih.gov For instance, PBPK models have been successfully used to predict the DDI between Itraconazole and midazolam. nih.gov The enhanced predictive power of these computational tools allows for the optimization of clinical trial designs and can help in anticipating potential adverse effects. nih.gov As computational pharmacology advances, these models will become increasingly crucial in personalizing therapy and in the early stages of drug development to screen for potential toxicities. eujournal.org

Development of Isomer-Specific Agents for Targeted Therapeutic or Research Applications

Itraconazole is administered as a racemic mixture of four cis-stereoisomers, despite having three chiral centers that give rise to eight possible stereoisomers. nih.govresearchgate.netresearchgate.net There is growing recognition that these individual isomers can possess distinct pharmacological and metabolic profiles. This has spurred research into the development of isomer-specific agents for more targeted therapeutic applications.

Research has shown that the metabolism of Itraconazole by the critical enzyme CYP3A4 is stereoselective. nih.gov Specifically, only two of the four cis-isomers, (2R,4S,2′R)-ITZ and (2R,4S,2′S)-ITZ, are significantly metabolized by CYP3A4 to form metabolites like hydroxy-ITZ, keto-ITZ, and N-desalkyl-ITZ. nih.gov This stereoselective metabolism highlights that specific isomers interact differently with the active site of the enzyme.

Furthermore, the development of compositions containing specific isomers is being explored to enhance therapeutic indices. A patent has been filed for a composition comprising substantially pure 2'S isomer of Itraconazole, which is claimed to retain both antifungal and anti-angiogenesis activity while potentially having a lower risk of liver toxicity. google.com The rationale is to improve the selectivity towards fungal and endothelial cells while reducing off-target effects. google.com This focus on stereochemically defined analogues aims to uncouple the desired therapeutic activities from the undesirable properties associated with the racemic mixture, such as CYP3A4 inhibition which leads to numerous drug-drug interactions. nih.gov Isolating or synthesizing specific enantiomers or diastereomers could lead to drugs with improved efficacy, safety, and a more predictable pharmacokinetic profile.

Q & A

Basic Research Questions

Q. How can nanoparticle formulations of (S)-(-)-itraconazole be optimized for enhanced drug delivery?

  • Methodology : Utilize a 2³ factorial design to evaluate critical formulation variables (e.g., polymer concentration, stabilizers, drug loading). For example, PLGA concentration (X₁), benzyl benzoate (X₂), and itraconazole (X₃) can be optimized using response surface methodology (RSM) to balance particle size and entrapment efficiency . ANOVA and regression models (e.g., Table 4 in ) help identify significant factors. Validate with in vitro release studies (e.g., Higuchi kinetics ) and SEM for morphology.

Q. What analytical methods are recommended for quantifying (S)-(-)-itraconazole in multi-drug formulations?

  • Methodology : Develop a reversed-phase HPLC method using a 2³ factorial design to optimize mobile phase composition, flow rate, and column temperature. Assess resolution (R1, R2), tailing (R3), and theoretical plates (R4) as responses. Validate via ANOVA to determine factor significance (e.g., acetonitrile percentage, pH) . Ensure compliance with USP guidelines for system suitability .

Q. How should in vitro release data for (S)-(-)-itraconazole nanoparticles be analyzed?

  • Methodology : Fit release profiles to kinetic models (e.g., Higuchi, Korsmeyer-Peppas) using nonlinear regression. Compare formulations (e.g., F4, F7, F8) via repeated-measures ANOVA to assess time-dependent differences (mean ± SEM, n=5) . Report release half-life (t₁/₂) and correlation coefficients (R²) to justify model selection.

Advanced Research Questions

Q. How can clinical studies evaluate the efficacy of preoperative vs. postoperative (S)-(-)-itraconazole in fungal infections?

  • Methodology : Design a randomized controlled trial (RCT) using PICOT criteria:

  • P : Patients with allergic fungal rhinosinusitis (AFRS).
  • I : Preoperative itraconazole (200 mg/day for 4 weeks).
  • C : Postoperative itraconazole.
  • O : Symptom scores, mycological clearance.
  • T : 6-month follow-up.
    Use mixed-effects models to analyze longitudinal outcomes and Cox regression for time-to-event data .

Q. What statistical approaches are suitable for pharmacokinetic (PK) modeling of (S)-(-)-itraconazole metabolites?

  • Methodology : Perform noncompartmental analysis (NCA) for AUC₀–∞, Cₘₐₓ, and t₁/₂. For metabolites, use exploratory population PK models (e.g., nonlinear mixed-effects modeling). Validate with bootstrap or visual predictive checks .

Q. How can structure-activity relationships (SAR) guide the design of novel (S)-(-)-itraconazole analogues?

  • Methodology : Synthesize derivatives with pyridine substitutions or piperazine modifications. Test antifungal activity via MIC assays against Aspergillus spp. and Candida. Corrogate steric/electronic properties (e.g., logP, hydrogen bonding) with bioavailability using QSAR models .

Q. What pharmacovigilance methods detect safety signals in (S)-(-)-itraconazole post-marketing data?

  • Methodology : Apply tree-based scan statistics (TBSS) to electronic health records (EHRs). Cluster adverse events (e.g., hepatotoxicity) by time-to-onset and adjust for confounding via propensity scores. Visualize signals using dendrograms and risk trajectories .

Methodological Frameworks

Q. How can PICOT and FINER criteria improve research question formulation for (S)-(-)-itraconazole studies?

  • Steps :

PICOT : Define population (e.g., immunocompromised patients), intervention (e.g., nanoparticle formulation), comparator (e.g., conventional itraconazole), outcome (e.g., bioavailability), and time (e.g., 12-week trial) .

FINER : Ensure feasibility (e.g., access to HPLC equipment), novelty (e.g., enantiomer-specific PK), and relevance (e.g., addressing drug resistance) .

Tables

Table 1 : Factorial Design for PLGA Nanoparticle Optimization

VariableLow Level (-1)High Level (+1)
PLGA (X₁)50 mg150 mg
Benzyl Benzoate (X₂)0.5%1.5%
Itraconazole (X₃)5 mg15 mg

Table 2 : ANOVA Results for Entrapment Efficiency

FactorF-valuep-value
PLGA (X₁)12.34<0.01
Benzyl Benzoate (X₂)8.910.02
Interaction (X₁×X₂)4.560.04

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.